![molecular formula C13H15N3O2 B13877298 N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1-Oxa-2,7-diazaspiro[44]non-2-ene-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the diazaspiro family, which is known for its diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives . This reaction forms the spirocyclic core, which is then further functionalized to introduce the phenyl and carboxamide groups. The reaction conditions often involve the use of hydrazine hydrate and an acidic catalyst such as HCl/AcOH mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: The phenyl and carboxamide groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-diazaspiro[4.4]nona-2,8-diene-6-one: Similar spirocyclic structure but different functional groups.
1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one: Contains additional nitrogen atoms, leading to different reactivity and applications.
Uniqueness
N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework. This contributes to its distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-12(15-10-4-2-1-3-5-10)11-8-13(18-16-11)6-7-14-9-13/h1-5,14H,6-9H2,(H,15,17) |
Clave InChI |
KZZKTCCZMWKEKG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC(=NO2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


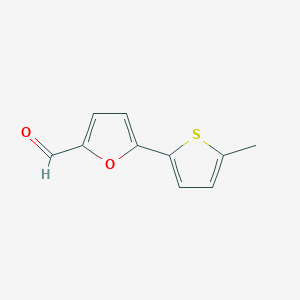
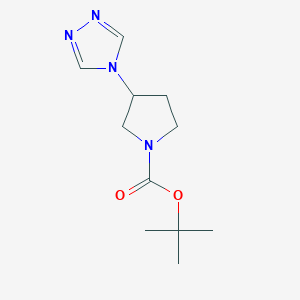
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
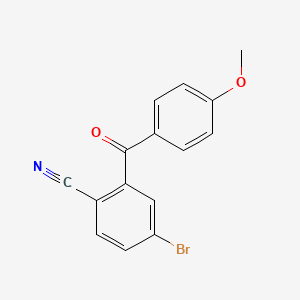
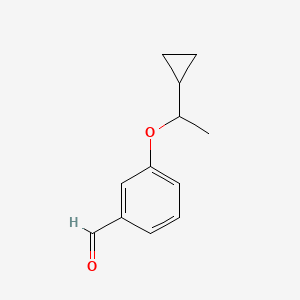
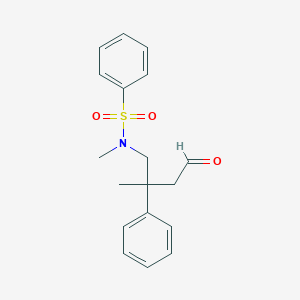

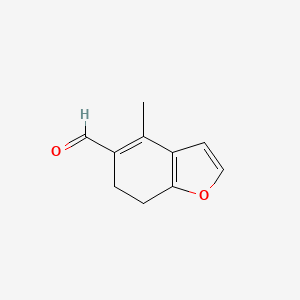
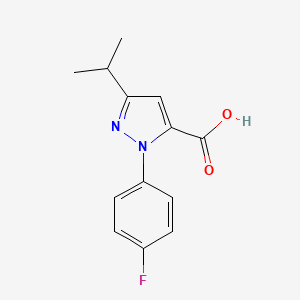
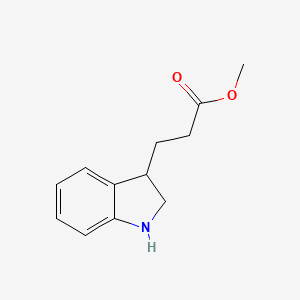


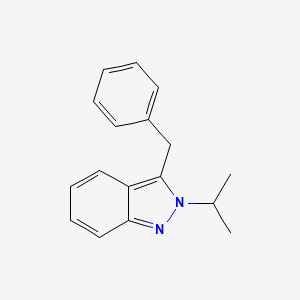
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
